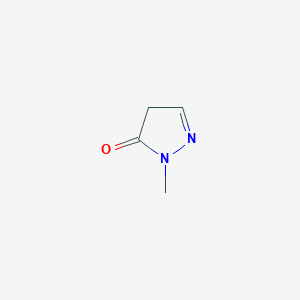

1-methyl-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZXDXMEXBYSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437803 | |

| Record name | 1-methyl-1H-pyrazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10234-66-9 | |

| Record name | 1-methyl-1H-pyrazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-pyrazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a common and effective synthetic protocol, along with a complete analysis of its structural and physical properties through various spectroscopic and analytical techniques.

Introduction

This compound belongs to the pyrazolone class of heterocyclic compounds. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The N-methylation of the pyrazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold for the development of novel therapeutic agents. This guide serves as a detailed resource for researchers involved in the synthesis and characterization of this and related compounds.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction between ethyl acetoacetate and methylhydrazine. This reaction, a variation of the Knorr pyrazole synthesis, is a robust and high-yielding method for constructing the pyrazolone ring.[1][2][3]

Synthesis Pathway

The reaction proceeds via the initial formation of a hydrazone intermediate from the reaction of the more reactive ketone carbonyl of ethyl acetoacetate with methylhydrazine. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to afford the final product.

Synthesis of this compound.

Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

Methylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Diethyl ether

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

-

To this solution, add methylhydrazine (1 equivalent) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The solvent is then removed under reduced pressure to obtain a crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by washing with diethyl ether, to yield this compound as a crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical and spectroscopic data for this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O | |

| Molecular Weight | 98.10 g/mol | |

| Melting Point | 104-108 °C | [4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, ethanol, and chloroform |

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic methods.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | s | 3H | N-CH₃ (Methyl on Nitrogen) |

| ~2.1 | s | 3H | C-CH₃ (Methyl on Ring) |

| ~5.2 | s | 1H | CH (Methylene on Ring) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carbonyl) |

| ~155 | C=N |

| ~90 | CH (Methylene) |

| ~30 | N-CH₃ |

| ~15 | C-CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

The IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2900 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (amide carbonyl) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1450 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 98 | [M]⁺ (Molecular ion) |

| 83 | [M - CH₃]⁺ |

| 70 | [M - CO]⁺ |

| 55 | [M - CO - CH₃]⁺ |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Characterization Workflow.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Knorr pyrazole synthesis. Furthermore, it has provided a comprehensive set of expected characterization data, including physical properties and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS), which are crucial for the unambiguous identification and purity assessment of the compound. The presented experimental protocols and data will be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the efficient synthesis and characterization of this important pyrazolone derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 10234-66-9 [m.chemicalbook.com]

physicochemical properties of 1-methyl-1H-pyrazol-5(4H)-one

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in synthetic and medicinal chemistry. This document summarizes key experimental and computed data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

This compound, also known as 1-methylpyrazol-5-one, is a five-membered lactam ring structure containing two adjacent nitrogen atoms. Its properties are crucial for understanding its reactivity, solubility, and potential applications in drug design and material science.

Identifier and Structural Information

| Property | Value | Source |

| CAS Number | 10234-66-9 | [1][2] |

| Molecular Formula | C4H6N2O | [1][3][4][5] |

| Molecular Weight | 98.10 g/mol | [1][3][4][5] |

| Appearance | White to Orange to Green powder/crystal | [4] |

Experimental and Predicted Physical Properties

The following table summarizes key physical constants. It is important to note that some values, particularly for boiling point and density, are predicted through computational models and should be considered as estimates.

| Property | Value | Notes | Source |

| Melting Point | 104 - 114 °C | Experimental | [1][2][3][4] |

| Boiling Point | 136.9 ± 23.0 °C | Predicted | [1][2] |

| 217.7 ± 13.0 °C | Predicted | [3][4] | |

| Density | 1.22 ± 0.1 g/cm³ | Predicted | [3][4] |

| Flash Point | 85.439 °C | [4] | |

| Vapor Pressure | 0.089 mmHg at 25°C | [4] |

Computed Physicochemical Descriptors

Computational models provide valuable insights into the behavior of a molecule in various chemical and biological systems.

| Property | Value | Notes | Source |

| pKa | 9.07 ± 0.23 | Predicted | [4] |

| logP (Octanol/Water) | -0.1 | Computed | [5] |

| Refractive Index | 1.568 | [4] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties relies on standardized experimental procedures. The methodologies outlined below are standard practices in organic chemistry for characterizing solid compounds.

Melting Point Determination

The melting point is a critical indicator of purity.[6]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small quantity of dry this compound is finely crushed into a powder. The powder is then carefully packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Vernier Melt Station or similar device).[6]

-

Heating: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[7] A pure compound typically exhibits a sharp melting range of 1-2 °C.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, determining the boiling point of related liquid pyrazole derivatives involves simple distillation.

Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[6]

-

Procedure: The liquid sample is placed in the round-bottom flask with boiling chips. The liquid is heated gently.[6]

-

Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor distilling into the condenser.

-

Data Recording: The temperature is recorded when it stabilizes during a steady distillation rate. This stable temperature is the boiling point.[6]

Solubility Assessment

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, hexane, ethyl acetate, toluene) is selected to assess polarity.[7]

-

Procedure: A pre-weighed, small amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

-

Observation: The mixture is agitated (vortexed) at a constant temperature. The degree of dissolution is observed visually.

-

Classification: Solubility is typically classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solute that dissolves in a given volume of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid organic compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound CAS#: 10234-66-9 [m.chemicalbook.com]

- 2. This compound CAS#: 10234-66-9 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 1-Methyl-1H-pyrazol-5-ol | C4H6N2O | CID 10986160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

Spectroscopic Profile of 1-Methyl-1H-pyrazol-5(4H)-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-pyrazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this compound, this guide presents data for the closely related and structurally similar analog, 3-methyl-1H-pyrazol-5(4H)-one , to provide valuable comparative insights.[1] The methodologies and interpretation principles outlined are directly applicable to the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-methyl-1H-pyrazol-5(4H)-one. These values serve as a reference for the characterization of related pyrazolone structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 3-Methyl-1H-pyrazol-5(4H)-one

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |

| ¹H | 2.07 | DMSO-d₆ | Singlet | -CH₃ |

| ¹H | 5.20 | DMSO-d₆ | Singlet | -CH₂- |

| ¹H | 10.50 | DMSO-d₆ | Singlet | -NH |

| ¹³C | Data not available in cited sources | - | - | - |

It is important to note that for this compound, the ¹H NMR spectrum would be expected to show a singlet for the N-methyl group (N-CH₃) and a singlet for the methylene protons (-CH₂-) in the pyrazolone ring.

Table 2: Infrared (IR) Spectroscopy Data of 3-Methyl-1H-pyrazol-5(4H)-one[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3380 | N-H Stretch |

| 1650 | C=O Stretch (Amide) |

| 1542 | C=N Stretch |

For this compound, the N-H stretching band would be absent and the spectrum would be dominated by the characteristic carbonyl (C=O) and carbon-nitrogen (C=N) stretching frequencies of the pyrazolone ring.

Table 3: Mass Spectrometry (MS) Data of 3-Methyl-1H-pyrazol-5(4H)-one[1]

| m/z | Assignment |

| 99 | [M+H]⁺ (Molecular Ion) |

The molecular weight of this compound is 98.10 g/mol . Therefore, the molecular ion peak [M]⁺ would be expected at m/z 98, with a potential [M+H]⁺ peak at m/z 99 depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for pyrazolone derivatives and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the pyrazolone sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be taken and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile solids, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[1] Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic techniques and the structural information obtained.

References

Tautomerism in Pyrazolone Derivatives: A Comprehensive Technical Guide for Researchers

Abstract

Pyrazolone derivatives represent a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and dyestuffs. Their chemical behavior and biological activity are profoundly influenced by the phenomenon of tautomerism, a dynamic equilibrium between two or more interconvertible structural isomers. This technical guide provides an in-depth exploration of tautomerism in pyrazolone derivatives, designed for researchers, scientists, and professionals in drug development. It covers the fundamental principles of pyrazolone tautomerism, including the predominant keto-enol and azo-hydrazone forms, and the intricate effects of substituents, solvents, and pH on the tautomeric equilibrium. Detailed experimental protocols for the characterization of these tautomers using modern analytical techniques are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide incorporates visualizations of tautomeric equilibria and characterization workflows to provide a clear and comprehensive understanding of this complex subject.

Introduction to Pyrazolone Tautomerism

Pyrazolone chemistry has been a subject of intense scientific interest since its inception.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms and a carbonyl group, exhibit a fascinating and complex tautomeric behavior.[1][2] This tautomerism is not merely a chemical curiosity; it has significant implications for the physicochemical properties, reactivity, and biological activity of pyrazolone derivatives.[1][3] Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the rational design of novel pyrazolone-based drugs and materials.

The tautomerism in pyrazolones arises from the migration of a proton, leading to different structural isomers. The most common forms of tautomerism observed in pyrazolone derivatives are keto-enol and azo-hydrazone tautomerism.[3][4] However, depending on the substitution pattern, other forms such as imine-enamine and different positional isomers of the pyrazolone ring itself (e.g., CH, NH, and OH forms) can also exist in equilibrium.[2][5] The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents on the pyrazolone ring, the polarity and hydrogen-bonding capability of the solvent, the pH of the medium, and the temperature.[5][6][7]

Principal Tautomeric Forms in Pyrazolone Derivatives

Keto-Enol Tautomerism

The classical keto-enol tautomerism is a fundamental aspect of pyrazolone chemistry.[3][4] This equilibrium involves the interconversion between a ketone (the keto form) and a hydroxyl group adjacent to a double bond (the enol form). In the context of pyrazolone, this typically refers to the equilibrium between the pyrazolin-5-one structure and the 5-hydroxypyrazole structure.

Recent studies utilizing DFT approaches have shown that for some 4-substituted pyrazolone derivatives, the keto-enol equilibrium can heavily favor one form over the other depending on the substituent. For instance, spectral findings indicated that 4-acetyl-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one is stable in the keto state, whereas the IR spectrum of 1-(4-chlorophenyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde in solid form suggested stability in the enol state.[1]

Azo-Hydrazone Tautomerism

For pyrazolone derivatives bearing an azo group (-N=N-), particularly at the 4-position, a distinct and crucial tautomeric equilibrium exists between the azo and hydrazone forms.[8] This azo-hydrazone tautomerism involves the migration of a proton from the pyrazolone ring to the azo group, resulting in a hydrazone structure. This equilibrium is particularly relevant in the chemistry of azo dyes derived from pyrazolones.

The position of the azo-hydrazone equilibrium is significantly influenced by environmental factors. For example, in some heterocyclic disperse yellow dyes, the tautomeric balance can be shifted by controlling the pH or through complexation with metal ions.[8] Generally, polar solvents tend to shift the equilibrium towards the more polar hydrazone form.[9]

CH, NH, and OH Tautomeric Forms

For 1-substituted pyrazol-5-ones, three potential tautomeric forms are often considered: the CH form (a methylene group at the 4-position), the NH form (a proton on one of the ring nitrogens), and the OH form (the enolic form).[2][5] The relative stability of these forms is a subject of extensive computational and experimental investigation.

Computational studies have indicated that in the gas phase, the CH form is often the most stable.[5] However, in solution, the relative stabilities can change dramatically. Polar solvents and those capable of forming hydrogen bonds tend to favor the NH and OH forms.[5] For example, in nonpolar solvents, some pyrazolone derivatives exist mainly in the CH form, while in polar solvents, they are present almost exclusively as NH or OH tautomers, or a mixture of both.[5]

Factors Influencing Tautomeric Equilibrium

The delicate balance between different tautomeric forms of pyrazolone derivatives is dictated by a combination of intramolecular and intermolecular factors.

Substituent Effects

The electronic nature of substituents on the pyrazolone ring plays a pivotal role in determining the predominant tautomer. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomeric forms through resonance and inductive effects.

Computational studies on substituted pyrazoles have shown that electron-donating groups, particularly those that donate through the π-system (e.g., -NH₂, -OH, -CH₃), tend to favor the C3-tautomer.[6] Conversely, electron-withdrawing groups (e.g., -COOH, -CHO) were found to stabilize the C5-tautomer.[6] Cationic substituents like -NH₃⁺ and -N₂⁺ have been shown to strongly shift the equilibrium towards the 3-substituted tautomer.[10]

Solvent Effects

The solvent environment has a profound impact on the tautomeric equilibrium, primarily through its polarity and ability to form hydrogen bonds.[5][6] Polar solvents generally stabilize the more polar tautomer. For instance, the stability of both keto and enol tautomers of certain pyrazolone systems increases with increasing solvent polarity.[6]

In the case of the CH/NH/OH equilibrium of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the CH form is most stable in the gas phase.[5] However, in polar solvents like ethanol and water, the stability of all tautomeric forms increases, with the NH form being significantly more stabilized in solution compared to the CH and OH forms.[5][11]

pH Effects

The pH of the solution can significantly influence the tautomeric equilibrium, especially for compounds with ionizable groups. Changes in pH can lead to protonation or deprotonation of the pyrazolone ring or its substituents, thereby favoring one tautomeric form over another. This is particularly evident in the azo-hydrazone tautomerism of pyrazolone-based azo dyes, where pH titration can be used to shift and study the equilibrium.[8]

Quantitative Data on Tautomeric Equilibria

The following tables summarize quantitative data on the relative stabilities and equilibrium constants of pyrazolone tautomers from computational studies. It is important to note that these values are predictions and can vary from experimental results.

Table 1: Calculated Relative Energies of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase (B3LYP/6-31G) | Relative Energy (kcal/mol) in Ethanol (B3LYP/6-31G) | Relative Energy (kcal/mol) in Water (B3LYP/6-31G*) |

| CH Form | 0.00 | 0.00 | 0.00 |

| OH Form | 10.35 | 11.24 | 11.29 |

| NH Form | 7.84 | 1.31 | 1.19 |

Data sourced from a DFT modeling study.[5] The CH form is the most stable in all considered environments.

Table 2: Calculated Equilibrium Constants (K) and Molar Fractions (X) for Tautomeric Equilibria of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one at 298.15 K

| Equilibrium | Solvent | K | X (Form 1) | X (Form 2) |

| CH / OH | Gas Phase | 1.15 x 10⁻⁸ | ~1.00 | 1.15 x 10⁻⁸ |

| Ethanol | 3.55 x 10⁻⁹ | ~1.00 | 3.55 x 10⁻⁹ | |

| Water | 2.80 x 10⁻⁹ | ~1.00 | 2.80 x 10⁻⁹ | |

| CH / NH | Gas Phase | 1.05 x 10⁻⁶ | ~1.00 | 1.05 x 10⁻⁶ |

| Ethanol | 1.10 x 10⁻¹ | 0.90 | 0.10 | |

| Water | 1.41 x 10⁻¹ | 0.88 | 0.12 | |

| OH / NH | Gas Phase | 9.13 x 10¹ | 0.01 | 0.99 |

| Ethanol | 3.10 x 10⁷ | ~0.00 | ~1.00 | |

| Water | 5.04 x 10⁷ | ~0.00 | ~1.00 |

Data sourced from a DFT modeling study.[5] These values illustrate the significant shift towards the NH form in polar solvents.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is typically employed to characterize the tautomeric forms of pyrazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[12] By analyzing chemical shifts, coupling constants, and performing variable temperature experiments, the presence and relative abundance of different tautomers can be determined.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the pyrazolone derivative in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of protons that are unique to each tautomer (e.g., OH, NH, CH₂ protons).

-

Acquire a standard ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon (keto form) versus the C-O carbon (enol form) are particularly diagnostic.

-

For quantitative analysis, ensure complete relaxation between scans by using a sufficiently long relaxation delay (D1).

-

-

Data Analysis:

-

Identify the signals corresponding to each tautomer. Comparison with the spectra of "fixed" derivatives (where tautomerism is blocked by substitution) can be helpful.[12]

-

Calculate the tautomeric ratio by integrating the signals of characteristic protons for each tautomer.

-

Low-temperature NMR experiments can be performed to slow down the interconversion rate between tautomers, allowing for the observation of distinct signals for each species.[13]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima.[14]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of the pyrazolone derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis:

-

Identify the absorption bands corresponding to each tautomer. The position and intensity of these bands can provide information about the predominant form.

-

By systematically varying the solvent polarity or pH and observing the changes in the absorption spectrum, the tautomeric equilibrium can be studied.[8]

-

For quantitative analysis, deconvolution of overlapping spectral bands may be necessary.[15]

-

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[16]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the pyrazolone derivative of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[16]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Data Analysis: The refined structure will reveal the precise location of all atoms, including the mobile proton, thus unequivocally identifying the tautomeric form in the solid state.[16]

Visualizing Tautomeric Equilibria and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria in pyrazolone derivatives and a logical workflow for their characterization.

Caption: Tautomeric equilibria in pyrazolone derivatives.

Caption: Workflow for pyrazolone tautomer characterization.

Conclusion

The tautomerism of pyrazolone derivatives is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough understanding of the factors that govern the tautomeric equilibrium is essential for the rational design and development of new pyrazolone-based molecules with desired functionalities. This technical guide has provided a comprehensive overview of the principal tautomeric forms, the key factors influencing their equilibrium, and detailed protocols for their characterization. By employing a combination of computational modeling and experimental techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography, researchers can gain a detailed understanding of the tautomeric landscape of pyrazolone derivatives, paving the way for future innovations in medicine and materials science.

References

- 1. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 4. purkh.com [purkh.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Diverse Biological Activities of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1] Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological roles of pyrazole compounds, focusing on their applications in oncology, inflammation, infectious diseases, and agriculture. The guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[4] A number of these compounds function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell growth and survival.[5]

Quantitative Anticancer Activity Data

The cytotoxic effects of pyrazole derivatives have been extensively evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. A selection of reported IC50 values is presented in Table 1.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Kinase Inhibitors | |||

| Ruxolitinib | Ba/F3-EpoR-JAK2V617F | 0.1 - 0.13 | [6] |

| Afuresertib (Akt1 inhibitor) | HCT116 (Colon) | 0.95 | [5] |

| Pyrazole-based Aurora A kinase inhibitor | HCT116 (Colon) | 0.39 | [5] |

| Pyrazole-based Aurora A kinase inhibitor | MCF7 (Breast) | 0.46 | [5] |

| Pyrazole-based Bcr-Abl inhibitor | K562 (Leukemia) | 0.27 | [5] |

| Other Anticancer Pyrazoles | |||

| Pyrazole-indole hybrid | HCT116 (Colon) | < 23.7 | [4] |

| Pyrazole-indole hybrid | MCF7 (Breast) | < 23.7 | [4] |

| Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 | [4] |

| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 | [7] |

| Pyrazole-1,2,3-triazole hybrid | HepG-2 (Liver) | 12.22 | [8] |

| Pyrazole-1,2,3-triazole hybrid | HCT-116 (Colon) | 14.16 | [8] |

| Pyrazole-1,2,3-triazole hybrid | MCF-7 (Breast) | 14.64 | [8] |

| Pyrazolyl-thiazolidinone derivative (16a) | MCF-7 (Breast) | 0.73 | [9] |

| Pyrazolyl-thiazolidinone derivative (16a) | A549 (Lung) | 1.64 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Kinase Inhibition

Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Anti-inflammatory Activity of Pyrazole Compounds

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11] Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor with a pyrazole core.[12]

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of pyrazole compounds against COX-1 and COX-2 is a key determinant of their anti-inflammatory efficacy and gastrointestinal side-effect profile. Table 2 presents IC50 values for COX inhibition by various pyrazole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [13] |

| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [10] |

| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [10] |

| Pyrazole derivative (11) | - | 0.043 | - | [14] |

| Pyrazole derivative (12) | - | 0.049 | - | [14] |

| Pyrazole derivative (15) | - | 0.045 | - | [14] |

| Pyrazolyl-thiazolidinone (16a) | >100 | 0.743 | 134.6 | [9] |

| Pyrazolyl-thiazolidinone (18f) | >100 | 2.374 | 42.13 | [9] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. The amount of PGH2 produced is quantified, and the inhibitory effect of the test compound is determined by the reduction in PGH2 levels.

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and serial dilutions of the pyrazole test compound.

-

Pre-incubation: Pre-incubate the enzyme with the test compound or vehicle control for a specified time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period.

-

Quantification: Measure the amount of PGH2 produced using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathway: COX-2 Inhibition by Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi.[15][16] Their mechanisms of action are diverse and can involve the inhibition of essential enzymes or disruption of cellular processes.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. Table 3 lists the MIC values of several pyrazole derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Antibacterial | |||

| Hydrazone derivative (21a) | Staphylococcus aureus | 62.5 | [17] |

| Hydrazone derivative (21a) | Bacillus subtilis | 125 | [17] |

| Hydrazone derivative (21a) | Escherichia coli | 125 | [17] |

| Hydrazone derivative (21a) | Klebsiella pneumoniae | 62.5 | [17] |

| Pyrazole derivative (3) | Escherichia coli | 0.25 | [18] |

| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [18] |

| Pyrazoline (9) | Staphylococcus aureus (MDR) | 4 | [19] |

| Antifungal | |||

| Hydrazone derivative (21a) | Aspergillus niger | 7.8 | [17] |

| Hydrazone derivative (21a) | Candida albicans | 2.9 | [17] |

| Pyrazole derivative (2) | Aspergillus niger | 1 | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the pyrazole compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well that remains clear.

Workflow: Antimicrobial Drug Discovery

The process of discovering and developing new antimicrobial agents, including pyrazole derivatives, follows a structured workflow.

Pyrazole Compounds in Agriculture

Pyrazole derivatives have made a significant impact on modern agriculture as active ingredients in fungicides, herbicides, and insecticides.[14][20] These compounds often target specific enzymes or receptors in pests and weeds, providing effective control.

Quantitative Agrochemical Activity Data

The efficacy of pyrazole-based agrochemicals is typically measured by their lethal concentration (LC50) for insecticides and acaricides, or by the concentration required for a certain level of growth inhibition for herbicides.

| Compound | Target Organism | Activity Metric | Value | Reference |

| Insecticides/Acaricides | ||||

| Fipronil | Haemaphysalis bispinosa (tick) | LC50 | 0.53 ppm | [1] |

| Tebufenpyrad | Panonychus citri (citrus red mite) | LC50 | 16.11 µg/mL | [21] |

| Herbicides | ||||

| Pyrazole isothiocyanate (3-1) | Echinochloa crusgalli | EC50 | 64.32 µg/mL | [22] |

| Pyrazole isothiocyanate (3-1) | Cyperus iria | EC50 | 65.83 µg/mL | [22] |

| Pyrazole isothiocyanate (3-1) | Dactylis glomerata | EC50 | 62.42 µg/mL | [22] |

| Pyrazole isothiocyanate (3-1) | Trifolium repens | EC50 | 67.72 µg/mL | [22] |

| Pyrazole amide (6ba) | Digitaria sanguinalis | Root Inhibition | ~90% | [3] |

| Pyrazole amide (6ba) | Amaranthus retroflexus | Root Inhibition | ~80% | [3] |

Experimental Protocol: Herbicidal Activity Assay (Post-emergence)

This protocol describes a general method for evaluating the post-emergence herbicidal activity of pyrazole compounds.

Principle: The test compound is applied to weeds that have already germinated and are actively growing. The efficacy of the compound is assessed by observing the extent of plant injury or growth inhibition.

Procedure:

-

Plant Cultivation: Grow target weed species in pots under controlled greenhouse conditions until they reach a specific growth stage.

-

Compound Application: Prepare different concentrations of the pyrazole compound in a suitable formulation (e.g., with surfactants). Apply the formulations to the foliage of the weeds using a sprayer.

-

Evaluation: After a set period (e.g., 7-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, compared to untreated control plants.

-

Data Analysis: Score the herbicidal effect on a rating scale and, if applicable, determine the concentration required for a specific level of weed control (e.g., GR50, the concentration causing 50% growth reduction).

Logical Relationship: Synthesis of Pyrazole Agrochemicals

The synthesis of pyrazole-based agrochemicals often begins with the construction of the core pyrazole ring, followed by functionalization to achieve the desired biological activity.

Other Notable Biological Activities

Beyond the major areas highlighted, pyrazole derivatives have shown promise in a variety of other therapeutic applications.

-

Antiviral Activity: Certain pyrazole compounds have demonstrated inhibitory effects against various viruses.[15]

-

Anticonvulsant Activity: The pyrazole scaffold is present in some compounds with anticonvulsant properties.[1]

-

PDE Inhibition: Sildenafil, a well-known treatment for erectile dysfunction, is a pyrazole-containing phosphodiesterase-5 (PDE5) inhibitor.[8] It has a reported IC50 for PDE5 of approximately 3.4 nM.[8]

-

Cannabinoid Receptor Modulation: Rimonabant, a pyrazole derivative, is a selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist that was developed as an anti-obesity agent.[6] It exhibits a high affinity for the CB1 receptor with a Ki value of around 2 nM.[4]

Conclusion

The pyrazole scaffold continues to be a remarkably versatile and fruitful starting point for the discovery and development of new biologically active compounds. The diverse range of activities, from anticancer and anti-inflammatory to antimicrobial and agrochemical, underscores the importance of this heterocyclic core. The ability to readily synthesize a wide array of derivatives allows for fine-tuning of their biological profiles, offering a powerful platform for addressing a multitude of challenges in human health and agriculture. Future research in this area will undoubtedly continue to uncover novel pyrazole-based molecules with enhanced potency, selectivity, and safety profiles.

References

- 1. Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. novartis.com [novartis.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CN101380025A - Acaricide composition containing tebufenpyrad and azocyclotin with synergistic action - Google Patents [patents.google.com]

- 22. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates | MDPI [mdpi.com]

A Technical Guide to 1-methyl-1H-pyrazol-5(4H)-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction: 1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic organic compound belonging to the pyrazolone family. The pyrazolone ring system is a significant pharmacophore, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] This structural motif is found in various therapeutic agents, demonstrating properties such as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[3][4]

A prominent and structurally related drug is Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), a potent free radical scavenger used in the treatment of acute cerebral infarction and amyotrophic lateral sclerosis (ALS).[5] The therapeutic success of Edaravone underscores the importance of the pyrazolone scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for researchers and professionals in the field.

Chemical Identity and Properties

This compound is a derivative of pyrazolone, characterized by a methyl group attached to a nitrogen atom at the 1-position of the ring. Its specific CAS number is 10234-66-9.[6] Like other pyrazolones, it can exist in several tautomeric forms, including 1-methyl-1H-pyrazol-5-ol. The "-5(4H)-one" nomenclature specifies the keto tautomer where the carbon at position 4 is saturated.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Reference Compound | Source |

| CAS Number | 10234-66-9 | N/A | [6] |

| Molecular Formula | C₄H₆N₂O | N/A | [7][8] |

| Molecular Weight | 98.10 g/mol | N/A | [7][9] |

| IUPAC Name | 2-methyl-1H-pyrazol-3-one | Tautomer: 1-methyl-1H-pyrazol-5-ol | [7] |

| Melting Point | 110-114 °C | Tautomer: 1-methyl-1H-pyrazol-5-ol | [8] |

| Boiling Point | 217.7 ± 13.0 °C (Predicted) | Tautomer: 1-methyl-1H-pyrazol-5-ol | [8] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | Tautomer: 1-methyl-1H-pyrazol-5-ol | [8] |

Spectroscopic Data

The structural elucidation of pyrazolone derivatives relies on standard spectroscopic techniques. While a dedicated spectrum for this compound is not widely published, data from its parent compound, 3-methyl-1H-pyrazol-5(4H)-one, provides a reliable reference for expected spectral features.

Table 2: Spectroscopic Data for 3-methyl-1H-pyrazol-5(4H)-one

| Technique | Observed Peaks / Signals (δ ppm or ν cm⁻¹) | Interpretation | Source |

| ¹H-NMR (DMSO-d₆) | δ 10.50 (s, 2H), 5.20 (s, 1H), 2.07 (s, 3H) | -NH protons, -CH₂ proton, -CH₃ protons | [1][2] |

| IR (KBr) | ν 2997, 1651, 1551, 1502 cm⁻¹ | C-H stretch, C=O stretch, C=N stretch, N-H bend | [1] |

| Mass Spec (m/z) | 99 (M+1) | Molecular Ion Peak | [1][2] |

Note: For the 1-methyl derivative, the signal around δ 10.50 would be altered due to the replacement of one N-H proton with an N-CH₃ group.

Synthesis and Experimental Protocols

The synthesis of pyrazolones is most commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For this compound, the reactants would be a suitable β-ketoester like ethyl acetoacetate and methylhydrazine.

This protocol is adapted from established procedures for similar pyrazolone syntheses.[4][10]

-

Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add ethyl acetoacetate (0.1 mol) dissolved in 50 mL of ethanol.

-

Reagent Addition: Add methylhydrazine (0.1 mol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature may be controlled with a water bath if necessary.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.

-

Drying: Transfer the purified solid to a vacuum oven and dry at 50-60 °C until a constant weight is achieved. The final product should be a white or off-white crystalline solid.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The pyrazolone core is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. Derivatives have been extensively studied for their therapeutic potential.

-

Neuroprotection and Antioxidant Activity: The most notable application of a pyrazolone derivative is Edaravone, which functions as a potent antioxidant and free radical scavenger.[5] It mitigates oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting neuronal cells from damage.[5][11] It is presumed that this compound and its derivatives could exhibit similar antioxidant properties, making them valuable candidates for developing novel neuroprotective agents for conditions like Alzheimer's disease, Parkinson's disease, and stroke.[5]

-

Anti-inflammatory and Analgesic Activity: The pyrazolone structure is central to several anti-inflammatory and analgesic drugs. Research continues to explore new derivatives for improved efficacy and safety profiles.[3]

-

Anticancer and Antimicrobial Agents: Numerous studies have reported the synthesis of pyrazolone derivatives with significant antitumor and antimicrobial activities.[1][2] These compounds often act by interfering with key cellular processes in cancer cells or microbes. The versatility of the pyrazolone ring allows for substitutions at various positions to optimize these activities.[1]

References

- 1. banglajol.info [banglajol.info]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10234-66-9|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Methyl-1H-pyrazol-5-ol | C4H6N2O | CID 10986160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. dspace.lpu.in:8080 [dspace.lpu.in:8080]

An In-depth Technical Guide to the Solubility of 1-methyl-1H-pyrazol-5(4H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methyl-1H-pyrazol-5(4H)-one, a key heterocyclic compound with applications in pharmaceutical synthesis and materials science. Due to the limited availability of comprehensive public data, this document outlines a standardized experimental protocol for determining its solubility in a range of common organic solvents. It also presents a framework for the systematic tabulation and analysis of such data, crucial for process development, formulation, and theoretical modeling.

Introduction to this compound

This compound and its tautomer, 1-methyl-1H-pyrazol-5-ol, are important intermediates in organic synthesis. Understanding their solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as recrystallization, and for the development of formulations. The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and temperature.

While specific quantitative data for this compound is not extensively published, qualitative information suggests its solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO). For structurally related compounds, such as 1-phenyl-3-methyl-5-pyrazolone, solubility has been noted in hot water, alcohol, acids, and alkalis, with slight solubility in benzene and insolubility in ether and petroleum ether. A quantitative value for this phenyl derivative is reported as 3 g/L in water at 20°C.

Quantitative Solubility Data

A systematic study of the solubility of this compound across a broad spectrum of organic solvents at various temperatures is essential for its practical application. The following table provides a template for the presentation of such quantitative data, which can be populated upon experimental determination. The solubility is expressed in grams of solute per 100 grams of solvent ( g/100g ).

| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100g solvent) |

| Alcohols | |||

| Methanol | 5.1 | 25 | Data to be determined |

| 40 | Data to be determined | ||

| Ethanol | 4.3 | 25 | Data to be determined |

| 40 | Data to be determined | ||

| 2-Propanol | 3.9 | 25 | Data to be determined |

| 40 | Data to be determined | ||

| Ketones | |||

| Acetone | 5.1 | 25 | Data to be determined |

| 40 | Data to be determined | ||

| Esters | |||

| Ethyl Acetate | 4.4 | 25 | Data to be determined |

| 40 | Data to be determined | ||

| Aromatic Hydrocarbons | |||

| Toluene | 2.4 | 25 | Data to be determined |

| 40 | Data to be determined | ||

| Chlorinated Solvents | |||

| Dichloromethane | 3.1 | 25 | Data to be determined |

| 40 | Data to be determined | ||

| Polar Aprotic Solvents | |||

| Acetonitrile | 5.8 | 25 | Data to be determined |

| 40 | Data to be determined | ||

| Dimethylformamide (DMF) | 6.4 | 25 | Data to be determined |

| 40 | Data to be determined | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Data to be determined |

| 40 | Data to be determined |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the accurate and reproducible determination of the solubility of this compound.

Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, commonly known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a known volume of the respective solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (see section 3.2).

-

Calculate the solubility based on the measured concentration and the dilution factor.

Quantitative Analysis

The concentration of the dissolved this compound can be determined by several methods.

For solvents with high volatility, a gravimetric method can be employed.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the saturated, filtered solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/100g of solvent.

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range.

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve.

-

Measure the absorbance of the diluted, saturated sample.

-

Determine the concentration of the sample from the calibration curve.

HPLC is a highly sensitive and specific method for quantitative analysis.

Procedure:

-

Develop a suitable HPLC method, including the selection of a column (e.g., C18), mobile phase, flow rate, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations.

-

Inject the standard solutions to generate a calibration curve based on peak area.

-

Inject the diluted, saturated sample.

-

Determine the concentration of the sample from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions.

Caption: Factors influencing the solubility of the compound.

References

The Ascendant Trajectory of Pyrazole Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity to modulate a wide array of biological targets have propelled the development of a multitude of novel derivatives with significant therapeutic promise.[4][5] This technical guide provides an in-depth exploration of the burgeoning field of pyrazole-based drug discovery, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows that underpin their activity.

A Spectrum of Biological Activities: From Oncology to Infectious Disease

Novel pyrazole derivatives have demonstrated a broad range of pharmacological activities, positioning them as promising candidates for the treatment of various human diseases. These activities include potent anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]

Anticancer Applications: Targeting the Engines of Malignancy

In the realm of oncology, pyrazole derivatives have emerged as potent inhibitors of key signaling pathways that drive tumor growth, proliferation, and survival.[9][10] Their mechanisms of action are diverse and include the inhibition of protein kinases and the disruption of microtubule dynamics.[11][12]

Kinase Inhibition: A significant number of pyrazole-based compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer.[3][13][14] These include:

-

Epidermal Growth Factor Receptor (EGFR): Several pyrazole derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.[2][4][15]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, certain pyrazole compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis.[1][4]

-

Cyclin-Dependent Kinase 2 (CDK2): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Novel pyrazole derivatives have demonstrated potent and selective inhibition of CDK2, leading to cell cycle arrest and apoptosis.[11][16][17]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation. Pyrazole-based inhibitors targeting this pathway are under active investigation.[18][19][20]

Tubulin Polymerization Inhibition: Another important anticancer mechanism of certain pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[12][21][22][23]

Anti-inflammatory and Antimicrobial Potential

Beyond oncology, pyrazole derivatives have shown significant promise as anti-inflammatory and antimicrobial agents. The well-known anti-inflammatory drug celecoxib features a pyrazole core and selectively inhibits cyclooxygenase-2 (COX-2).[8] Newer derivatives continue to be explored for their ability to modulate inflammatory pathways.[7][24] Furthermore, a variety of pyrazole compounds have demonstrated potent activity against a range of bacterial and fungal pathogens.[25]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of selected novel pyrazole derivatives, providing a comparative overview of their potency against various targets and cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives (Kinase Inhibitors)

| Compound ID | Target Kinase | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 3 | EGFR | - | 0.06 | [1][4] |

| Compound 9 | VEGFR-2 | - | 0.22 | [1][4] |

| Compound 12 | EGFR/VEGFR-2 | - | EGFR: 0.13, VEGFR-2: 0.35 | [1] |

| Compound 4a | EGFR | HepG2 | 0.15 | [14][15] |

| Compound 22 | EGFR | - | 0.6124 | [9] |

| Compound 23 | EGFR | - | 0.5132 | [9] |

| Compound 17 | CDK2 | - | 0.00029 | [13] |

| Compound 15 | CDK2 | - | 0.005 | [17] |

| Compound 29 | CDK2 | HepG2 | 10.05 | [9] |

| Compound 30 | CDK2/Cyclin A2 | - | 60% inhibition at 10 µM | [9] |

| Compound 33 | CDK2 | - | 0.074 | [9] |

| Compound 34 | CDK2 | - | 0.095 | [9] |

| Compound 36 | CDK2 | - | 0.199 | [9] |

| Compound 39 | CDK2/CDK9 | - | CDK2: 0.127, CDK9: 0.065 | [9] |

| Compound 48 | Haspin Kinase | HCT116 | 1.7 | [9] |

| Compound 6b | PI3K/Akt | Caco | 23.34 | [26][27] |

Table 2: Anticancer Activity of Pyrazole Derivatives (Tubulin Polymerization Inhibitors)

| Compound ID | Cancer Cell Line | IC50 / GI50 (nM) | Reference |

| Compound 4k | PC-3 | 15 | [12][21] |

| Compound 5a | PC-3 | 6 | [12][21] |

| Compound 11 | Multiple | 10 - 650 | [9] |

| Compound 3q | Multiple | Comparable to Colchicine | [22] |

| PTA-1 | MDA-MB-231 | Low micromolar | [23][28] |

Table 3: Anti-inflammatory and Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Activity | Assay | Results | Reference |

| Compound 2g | Anti-inflammatory | LOX Inhibition | IC50 = 80 µM | [24] |

| Compound 2d | Anti-inflammatory | Carrageenan-induced paw edema | Potent inhibition | [24] |

| Compound 6b | Anti-inflammatory | Carrageenan-induced paw edema | 85.78% inhibition | [8] |

| Compound 6d | Antimicrobial | MRSA | MIC = 15.7 µg/ml | [25] |

| Compound 6d | Antimicrobial | E. coli | MIC = 7.8 µg/ml | [25] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrazole derivatives and the key biological assays used to evaluate their activity.

Synthesis of Pyrazole Derivatives

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles: [29]

A mixture of an appropriate 1,3-diketone (1 mmol) and a substituted hydrazine hydrochloride (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 1,3,5-trisubstituted pyrazole.

Synthesis of 4-(2-bromophenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5(1H)-one (Compound 4): [1]

A solution of 6-amino-4-(2-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 1) (0.5 g, 0.0015 mol) in triethylorthoformate (10 mL) containing three drops of acetic anhydride is refluxed for 8 hours. The reaction mixture is then cooled and poured onto ice water. The precipitated solid is collected by filtration and recrystallized from methanol to yield the target compound.

Biological Assays

MTT Assay for Anticancer Activity:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

In Vitro Kinase Inhibition Assay:

Kinase activity is determined using a variety of commercially available kits, often based on fluorescence or luminescence. A general protocol is as follows:

-

Reaction Setup: The kinase, a specific substrate peptide, and the pyrazole inhibitor at various concentrations are mixed in a reaction buffer containing ATP and MgCl2 in a 96- or 384-well plate.

-

Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

-

Detection: A detection reagent, which may contain an antibody that recognizes the phosphorylated substrate or a reagent that quantifies the amount of ADP produced, is added to stop the reaction and generate a signal.

-

Signal Measurement: The signal (fluorescence or luminescence) is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity:

-

Animal Groups: Male Wistar rats are divided into control and treatment groups.

-

Compound Administration: The test pyrazole derivative or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

-

Induction of Edema: After a specified time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-